3,7-Dimethyloct-7-enal

Description

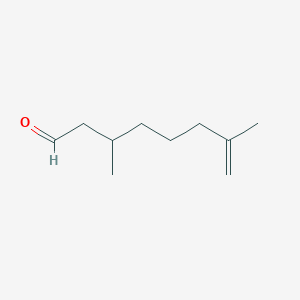

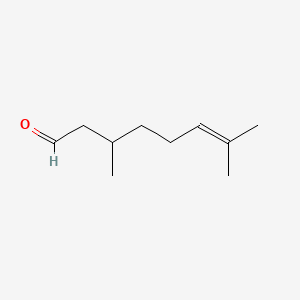

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-7-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h8,10H,1,4-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZAHMIZMBERJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=C)C)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873313 | |

| Record name | 3,7-Dimethyloct-7-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-26-4 | |

| Record name | 3,7-Dimethyl-7-octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Citronellal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octenal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloct-7-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-7-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CITRONELLAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A02IC9965Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,7-Dimethyloct-7-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for 3,7-Dimethyloct-7-enal, also known as α-citronellal. This valuable aldehyde is a constitutional isomer of the more common 3,7-dimethyloct-6-enal (citronellal) and serves as a key chiral building block in the synthesis of various natural products and fragrances. This document outlines two principal synthetic pathways, detailing the experimental protocols and presenting available quantitative data.

Synthetic Pathways

Two main strategies have been identified for the synthesis of this compound:

-

Isomerization and Hydrolysis of N,N-diethylgeranylamine: This industrial process, primarily aimed at producing optically active citronellol, generates a mixture of citronellal isomers, including the target α-citronellal. The process involves the asymmetric isomerization of an enamine followed by hydrolysis.

-

Oxidation of 3,7-Dimethyloct-7-en-1-ol: A direct and selective oxidation of the corresponding primary alcohol, 3,7-dimethyloct-7-en-1-ol, offers a targeted approach to this compound.

The following sections will delve into the specifics of each of these synthetic routes.

Route 1: Isomerization and Hydrolysis of N,N-diethylgeranylamine

This pathway leverages the asymmetric isomerization of N,N-diethylgeranylamine to an enamine, which upon hydrolysis, yields a mixture of citronellal isomers. While the primary product is the β-isomer (citronellal), a smaller percentage of the desired α-isomer (this compound) is also formed.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via enamine isomerization and hydrolysis.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | N,N-diethylgeranylamine | [1] |

| Catalyst | Rhodium-BINAP complex | [2] |

| Hydrolysis Agent | Sulfuric Acid | [1] |

| Product Purity (Citronellal) | 94.6% | [1] |

| α-Citronellal Content | 3.3% of total citronellal | [1] |

| Yield (Citronellal) | 90% | [1] |

Experimental Protocol: Hydrolysis of (S)-Citronellal Enamine

This protocol is adapted from a procedure described in a patent for the production of a citronellal mixture.[1]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place 73.6 g (0.35 mol) of (S)-citronellal enamine and 75 ml of toluene.

-

Acid Addition: Cool the mixture to 10°C or lower. Over a period of 3.5 hours, add 90 g (0.184 mol) of a 20 wt% sulfuric acid solution dropwise, maintaining the reaction temperature below 10°C.

-

Reaction: Stir the reaction mixture for an additional 1.5 hours at the same temperature.

-

Workup:

-

Separate the organic layer.

-

Wash the organic layer with water and then with a 5 wt% aqueous sodium carbonate solution.

-

Distill off the toluene under reduced pressure.

-

-

Purification: Distill the resulting residue under reduced pressure (93-94° C./1,870 Pa) to obtain citronellal. The product is a mixture of isomers, with α-citronellal accounting for approximately 3.3% of the total.

Reaction Mechanism: Acid-Catalyzed Enamine Hydrolysis

The hydrolysis of the enamine intermediate proceeds through a series of protonation and nucleophilic attack steps, ultimately leading to the formation of the aldehyde and the secondary amine.

Caption: Mechanism of acid-catalyzed hydrolysis of an enamine to an aldehyde.

Route 2: Oxidation of 3,7-Dimethyloct-7-en-1-ol

This method provides a more direct synthesis of this compound through the selective oxidation of the corresponding primary alcohol. Several oxidation methods can be employed, with the Swern oxidation being a mild and effective choice for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via alcohol oxidation.

Quantitative Data

| Parameter | Typical Value/Range |

| Starting Material | 3,7-Dimethyloct-7-en-1-ol |

| Oxidizing Agent | Oxalyl chloride, DMSO, Triethylamine |

| Reaction Temperature | -78 °C to room temperature |

| Yield | 80-99% (typical for Swern oxidations) |

| Purity | High, requires purification |

Experimental Protocol: Swern Oxidation of 3,7-Dimethyloct-7-en-1-ol

This is a general procedure for a Swern oxidation and should be adapted and optimized for the specific substrate.[3][4]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).

-

Activator Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0-2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 10-15 minutes.

-

Alcohol Addition: Add a solution of 3,7-Dimethyloct-7-en-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.

-

Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Workup:

-

Quench the reaction with water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Reaction Mechanism: Swern Oxidation

The Swern oxidation involves the formation of a chlorosulfonium salt, which then reacts with the alcohol. The resulting alkoxysulfonium salt is deprotonated by a hindered base to form a sulfur ylide, which then undergoes an intramolecular elimination to yield the aldehyde.

Caption: Mechanism of the Swern oxidation of a primary alcohol to an aldehyde.

Conclusion

The synthesis of this compound can be approached through two primary routes. The isomerization and hydrolysis of N,N-diethylgeranylamine offers an existing industrial pathway, albeit producing the target molecule as a minor component of an isomeric mixture. For targeted synthesis of the pure α-isomer, the selective oxidation of 3,7-Dimethyloct-7-en-1-ol, for instance via a Swern oxidation, presents a more direct and potentially higher-yielding laboratory-scale method. Further research and process optimization are necessary to develop a dedicated and efficient synthesis for pure this compound on a larger scale. This guide provides a foundational understanding of the available synthetic strategies for researchers and professionals in the field.

References

The Elusive Isomer: An In-depth Technical Guide on the Natural Occurrence of 3,7-Dimethyloct-7-enal and its Congeners

An exhaustive review of scientific literature reveals no definitive evidence for the natural occurrence of 3,7-dimethyloct-7-enal. While this specific isomer remains absent from detailed chemical analyses of essential oils and plant volatiles, its close structural relatives, 3,7-dimethyloct-6-enal (citronellal) and 3,7-dimethylocta-2,6-dienal (citral) , are abundant and well-documented monoterpenoid aldehydes in the plant kingdom. This technical guide provides a comprehensive overview of the natural prevalence, quantitative analysis, and isolation of these commercially significant isomers, offering valuable context for researchers and professionals in drug development and natural product chemistry.

Natural Occurrence of Key Isomers

Citronellal and citral are characteristic components of the essential oils of several aromatic plants, contributing significantly to their distinctive scents and biological activities. The distribution and concentration of these isomers can vary based on the plant species, geographical location, and harvesting time.

3,7-dimethyloct-6-enal (Citronellal)

Citronellal is a major constituent in the essential oils of plants from the Cymbopogon and Eucalyptus genera. It exists as two enantiomers, (+)-citronellal and (-)-citronellal, with their relative abundance varying between different plant sources.

3,7-dimethylocta-2,6-dienal (Citral)

Citral is a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral). It is renowned for its strong lemon-like aroma and is a primary component in the essential oils of lemon-scented plants.

Quantitative Data on Isomer Abundance

The following tables summarize the quantitative data on the presence of citronellal and citral in various plant essential oils, compiled from multiple analytical studies.

Table 1: Quantitative Analysis of 3,7-dimethyloct-6-enal (Citronellal) in Selected Essential Oils

| Plant Species | Family | Major Isomer(s) | Concentration Range (%) |

| Cymbopogon winterianus (Citronella) | Poaceae | Citronellal, Geraniol, Citronellol | 11.85 - 27.00[1][2][3] |

| Eucalyptus citriodora (Lemon Eucalyptus) | Myrtaceae | Citronellal, Citronellol, Isopulegol | 46.87 - 69.77[4][5] |

| Melissa officinalis (Lemon Balm) | Lamiaceae | Geranial, Neral, Citronellal | 2.73 - 19.74[6] |

Table 2: Quantitative Analysis of 3,7-dimethylocta-2,6-dienal (Citral) in Selected Essential Oils

| Plant Species | Family | Major Isomer(s) | Concentration Range (%) |

| Lippia alba (Bushy Matgrass) | Verbenaceae | Geranial, Neral | 59.2 - 84.26[7][8] |

| Cymbopogon citratus (Lemongrass) | Poaceae | Geranial, Neral | - |

| Melissa officinalis (Lemon Balm) | Lamiaceae | Geranial, Neral, Citronellal | Neral: 4.28 - 26.0, Geranial: 6.22 - 39.31[6][9][10] |

Experimental Protocols

The identification and quantification of monoterpene aldehydes in essential oils are primarily achieved through chromatographic and spectroscopic techniques.

Extraction of Essential Oils

Hydrodistillation: This is the most common method for extracting essential oils from plant materials.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

The plant material (e.g., leaves) is placed in a flask with water.

-

The flask is heated, and the resulting steam carries the volatile essential oil components.

-

The steam and oil vapor are condensed in a condenser.

-

The essential oil, being immiscible with water, is separated from the aqueous layer.

-

Chemical Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying the individual components of a complex mixture like an essential oil.

-

Principle: The essential oil sample is vaporized and injected into a long, thin capillary column. The different components travel through the column at different rates depending on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters a mass spectrometer, which bombards it with electrons, causing it to fragment in a characteristic pattern. This fragmentation pattern, or mass spectrum, acts as a "fingerprint" for identifying the compound.

-

Typical Parameters:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. For example, starting at 60°C and ramping up to 240°C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).

-

Biosynthesis of Monoterpene Aldehydes

The biosynthesis of monoterpene aldehydes like citronellal and citral occurs in the plastids of plant cells. The following diagram illustrates the general biosynthetic pathway leading to these compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy [tas.scione.com]

- 5. Essential oil of Algerian Eucalyptus citriodora: Chemical composition, antioxidant and antimicrobial activities - ProQuest [proquest.com]

- 6. Melissa officinalis: Composition, Pharmacological Effects and Derived Release Systems—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical characterization of Lippia alba essential oil: an alternative to control green molds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. academicjournals.org [academicjournals.org]

The Biosynthesis of 3,7-Dimethyloct-7-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of the acyclic monoterpenoid, 3,7-dimethyloct-7-enal. While the direct biosynthetic route to this specific molecule is not yet fully elucidated in the scientific literature, this document outlines a putative pathway based on the well-established biosynthesis of its isomer, citronellal, and related acyclic monoterpenoids. This guide includes detailed experimental protocols for key analytical and biochemical procedures, quantitative data from related pathways, and visualizations of the proposed metabolic and experimental workflows.

Introduction to Acyclic Monoterpenoid Biosynthesis

Monoterpenoids are a diverse class of C10 isoprenoids derived from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In plants, these precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. The head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields geranyl diphosphate (GPP), the direct precursor to all monoterpenoids.

The biosynthesis of acyclic monoterpenoids, such as geraniol, citronellol, and their corresponding aldehydes, branches off from GPP. These compounds are significant components of essential oils and are valued for their fragrance, flavor, and potential pharmaceutical applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions starting from geranyl diphosphate (GPP), leveraging the known pathways for the biosynthesis of its structural isomer, citronellal (3,7-dimethyloct-6-enal). The final step involves a putative isomerization of the double bond.

The proposed pathway can be visualized as follows:

Key Enzymatic Steps and Regulation

The proposed biosynthesis involves several key enzyme families:

-

Geranyl Diphosphate Synthase (GPPS): Catalyzes the formation of GPP from IPP and DMAPP.

-

Geraniol Synthase (GES): A terpene synthase that converts GPP to the acyclic monoterpene alcohol, geraniol.

-

Alcohol Dehydrogenases (ADHs): These enzymes are responsible for the oxidation of geraniol to the corresponding aldehyde, citral (a mixture of geranial and neral).

-

Ene-Reductases / Citral Reductases: This class of enzymes, including members of the Progesterone 5β-Reductase and/or Iridoid Synthase-like Enzymes (PRISE) family, catalyzes the reduction of the α,β-unsaturated double bond in citral to form citronellal.

-

Putative Isomerase: A hypothetical enzyme that would catalyze the migration of the double bond from the C6-C7 position in citronellal to the C7-C8 position to yield this compound. The existence and characterization of such an enzyme in this specific pathway remain to be experimentally validated.

The regulation of terpenoid biosynthesis is complex, involving transcriptional control by various transcription factor families (e.g., AP2/ERF, WRKY, bHLH) and modulation by phytohormones such as jasmonates and salicylic acid.[1][2]

Quantitative Data

As there is no direct quantitative data available for the biosynthesis of this compound, the following table summarizes representative data for the production of its precursor, citronellal, in engineered microbial systems. This data provides a benchmark for potential yields that could be achieved through biotechnological production.

| Organism | Precursor | Key Enzymes Expressed | Titer (mg/L) | Reference |

| Escherichia coli | Geraniol | Glycerol Dehydrogenase (GLDA), Aldehyde Reductase (AHR), Iridoid Synthase (CrIS) | 92 | [3] |

| Saccharomyces cerevisiae | (E/Z)-Citral | Ene-reductase (OYE2p) | - | [4] |

| Escherichia coli | Geraniol | Alcohol Dehydrogenase (AdhP), Ene-reductase (OYE2p) | 23,140 | [5] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the elucidation and characterization of the proposed biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying the enzymes (e.g., dehydrogenases, reductases) involved in the pathway for in vitro characterization.

Methodology:

-

Gene Synthesis and Cloning: The coding sequences for the target enzymes (e.g., geraniol dehydrogenase, citral reductase) are synthesized with codon optimization for E. coli expression. The genes are then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Transformation and Expression: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication on ice. The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. After washing, the purified protein is eluted with a buffer containing a high concentration of imidazole.

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then buffer-exchanged into a suitable storage buffer and stored at -80°C.

In Vitro Enzyme Assays

This protocol is for determining the activity and kinetics of the purified enzymes.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture contains the purified enzyme, the substrate (e.g., geraniol for a dehydrogenase assay, citral for a reductase assay), a suitable buffer (e.g., Tris-HCl or phosphate buffer at an optimal pH), and any necessary cofactors (e.g., NAD+/NADH or NADP+/NADPH).

-

Reaction Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature for a defined period.

-

Reaction Quenching and Product Extraction: The reaction is stopped by the addition of a quenching agent (e.g., an organic solvent like ethyl acetate). The products are then extracted into the organic phase.

-

Product Analysis: The extracted products are analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Monoterpenoid Aldehydes

This protocol outlines a general method for the separation and quantification of this compound and related compounds.

Methodology:

-

Sample Preparation: The organic extract from the enzyme assay or a diluted essential oil sample is dried over anhydrous sodium sulfate and, if necessary, concentrated under a gentle stream of nitrogen. An internal standard (e.g., nonane or a structurally similar compound not present in the sample) is added for accurate quantification.

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms or HP-5ms).

-

Oven Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 240-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis: Compound identification is based on comparison of retention times and mass spectra with authentic standards and/or spectral libraries (e.g., NIST). Quantification is performed by constructing a calibration curve using standards of the target analyte and the internal standard.

Conclusion and Future Perspectives

The biosynthesis of this compound is proposed to follow the general pathway of acyclic monoterpenoid biosynthesis, culminating in a putative isomerization of its more common isomer, citronellal. While this guide provides a robust framework based on current knowledge, further research is required to definitively elucidate the complete pathway. The key to this will be the identification and characterization of the proposed isomerase enzyme. The experimental protocols detailed herein provide a roadmap for researchers to investigate this and other novel biosynthetic pathways. A deeper understanding of terpenoid biosynthesis will not only advance our fundamental knowledge of plant biochemistry but also open new avenues for the biotechnological production of valuable natural products for the pharmaceutical and other industries.

References

An In-depth Technical Guide to the Isomers of 3,7-Dimethyloctenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctenal is a C10 terpenoid aldehyde that exists as several structural and stereoisomers, each with unique physicochemical properties and biological activities. While the most well-known and extensively studied isomer is 3,7-dimethyloct-6-enal, commonly known as citronellal, other isomers such as 3,7-dimethyloct-7-enal also exist, though they are less characterized. This technical guide provides a comprehensive overview of the isomers of 3,7-dimethyloctenal, with a primary focus on the commercially significant citronellal and its enantiomers, alongside the available data for the this compound isomer. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data, experimental protocols, and biological insights.

Isomers of 3,7-Dimethyloctenal: A Comparative Overview

The primary isomers of interest are the positional isomers 3,7-dimethyloct-6-enal and this compound, which differ in the position of the carbon-carbon double bond. Furthermore, 3,7-dimethyloct-6-enal possesses a chiral center at the C3 position, leading to two enantiomers: (R)-(+)-citronellal and (S)-(-)-citronellal.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the known isomers of 3,7-dimethyloctenal.

| Property | 3,7-Dimethyloct-6-enal (Citronellal) | (R)-(+)-Citronellal | (S)-(-)-Citronellal | This compound |

| Molecular Formula | C₁₀H₁₈O[1][2] | C₁₀H₁₈O[3] | C₁₀H₁₈O | C₁₀H₁₈O[] |

| Molecular Weight | 154.25 g/mol [1][2] | 154.25 g/mol [5] | 154.25 g/mol | 154.25 g/mol [] |

| CAS Number | 106-23-0 (racemate)[2] | 2385-77-5[3] | 5949-05-3 | 141-26-4[] |

| Appearance | Colorless to pale yellow liquid[6] | Colorless liquid | Colorless liquid | Not available |

| Odor | Strong, lemon-like[6] | Lemony, citrus | Lemony, citrus | Not available |

| Boiling Point | 207 °C at 760 mmHg[6][7] | 207 °C at 760 mmHg[5] | 205.5 °C at 760 mmHg | Not available |

| Density | 0.857 g/mL at 25 °C[6] | 0.857 g/cm³ at 20 °C | 0.8567 g/cm³ at 17 °C | Not available |

| Refractive Index | 1.451 at 20 °C[6] | 1.448 at 20 °C | 1.4479 at 20 °C | Not available |

| Solubility | Soluble in ethanol and most fixed oils; insoluble in water and glycerin.[8] | Slightly soluble in water; miscible with ethanol, ether | Slightly soluble in water; miscible with ethanol, ether | Not available |

3,7-Dimethyloct-6-enal (Citronellal)

Citronellal is a major component of citronella oil and is widely used in the fragrance, flavor, and pharmaceutical industries. Its biological activities are extensive and well-documented.

Stereoisomers of Citronellal

The biological and sensory properties of citronellal are often dependent on its stereochemistry.

-

(R)-(+)-Citronellal: This enantiomer is the more common of the two and is known for its strong, fresh, lemony aroma.

-

(S)-(-)-Citronellal: This enantiomer also possesses a citrus-like scent and is a valuable chiral building block in organic synthesis.

Biological Activities of Citronellal

Citronellal has demonstrated a wide range of pharmacological effects in preclinical studies. These activities are summarized below:

-

Antimicrobial Activity: Citronellal exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.

-

Anti-inflammatory Effects: It has been shown to possess anti-inflammatory properties.

-

Antioxidant Properties: Citronellal can act as an antioxidant, protecting cells from oxidative damage.

-

Insect Repellent: It is a well-known and effective insect repellent, particularly against mosquitoes.[1]

-

Anticancer Potential: Some studies suggest that citronellal may have anticancer effects.

Experimental Protocols

Synthesis of 3,7-Dimethyloct-6-enal Oxime

A common derivative of citronellal is its oxime, which can be synthesized as follows:

-

Preparation of Reagents:

-

Dissolve 7 g of hydroxylamine hydrochloride and 5 g of sodium carbonate in 25 ml of water.

-

Prepare a solution of 15.4 g of 3,7-dimethyloct-6-enal in 50 ml of ethyl alcohol.[9]

-

-

Reaction:

-

Isolation:

Enantioselective Gas Chromatography for the Separation of Citronellal Enantiomers

The enantiomers of citronellal can be separated and quantified using chiral gas chromatography:

-

Column: A capillary column with a chiral stationary phase, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Detector: A flame ionization detector (FID) is suitable for quantification.

-

Principle: The chiral stationary phase interacts differently with the (R) and (S) enantiomers, leading to different retention times and allowing for their separation.

This compound

Information on this compound is significantly more limited compared to its -6-enal isomer. It is not as prevalent in nature and has not been the subject of extensive research.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O[] |

| Molecular Weight | 154.25 g/mol [] |

| CAS Number | 141-26-4[] |

Predicted Data for this compound

Computational models can provide some predicted properties for this less-studied isomer.

| Predicted Property | Value | Source |

| XlogP | 3.3 | PubChemLite |

| Collision Cross Section ([M+H]⁺) | 137.5 Ų | PubChemLite |

| Collision Cross Section ([M+Na]⁺) | 143.3 Ų | PubChemLite |

Signaling Pathways and Logical Relationships

Enantioselective Synthesis of Citronellal Isomers

The following diagram illustrates a generalized workflow for the enantioselective synthesis of (R)- and (S)-citronellal, often starting from achiral precursors like geraniol or nerol.

Caption: Generalized workflow for the enantioselective synthesis of citronellal isomers.

Olfactory Signaling Pathway of Citronellal

The perception of citronellal's characteristic scent is initiated by its interaction with specific olfactory receptors in the nasal epithelium. This interaction triggers a downstream signaling cascade.

Caption: Simplified olfactory signal transduction cascade initiated by citronellal.

Conclusion

The isomers of 3,7-dimethyloctenal, particularly the enantiomers of 3,7-dimethyloct-6-enal (citronellal), represent a fascinating and commercially important class of molecules. Their distinct physicochemical properties, biological activities, and sensory characteristics underscore the importance of isomeric purity in various applications, from fragrance and flavor to pharmaceuticals. While citronellal has been the subject of extensive research, its positional isomer, this compound, remains largely uncharacterized, presenting an opportunity for future investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and professionals working with these compounds, facilitating further exploration and application in their respective fields.

References

- 1. (Z)-3,7-dimethylocta-2,6-dienal(106-26-3) 13C NMR [m.chemicalbook.com]

- 2. 3,7-DIMETHYLOCT-6-ENAL | CAS 106-23-0 [matrix-fine-chemicals.com]

- 3. 6-Octenal, 3,7-dimethyl-, (R)- [webbook.nist.gov]

- 5. 6-Octenal, 3,7-dimethyl-, (3R)- | C10H18O | CID 75427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 3,7-dimethyloct-6-enal [stenutz.eu]

- 8. 3,7-Dimethyloct-6-en-1-ol;hexanal | C16H32O2 | CID 88603702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

Spectroscopic Profile of 3,7-Dimethyloct-7-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the unsaturated aldehyde, 3,7-Dimethyloct-7-enal. Due to the limited availability of experimentally derived spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy and data from structurally similar molecules. This information is intended to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from typical ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.75 | Triplet (t) | 1H | H-1 (Aldehyde) |

| ~4.70 | Singlet (s) | 1H | H-8a (Vinyl) |

| ~4.65 | Singlet (s) | 1H | H-8b (Vinyl) |

| ~2.40 | Multiplet (m) | 2H | H-2 |

| ~2.00 | Multiplet (m) | 1H | H-3 |

| ~1.70 | Singlet (s) | 3H | H-9 (Methyl on C7) |

| ~1.40 - 1.20 | Multiplet (m) | 4H | H-4, H-5 |

| ~1.15 | Multiplet (m) | 1H | H-6 |

| ~0.95 | Doublet (d) | 3H | H-10 (Methyl on C3) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~202 | C-1 (Aldehyde Carbonyl) |

| ~145 | C-7 (Quaternary Alkene) |

| ~110 | C-8 (Terminal Alkene) |

| ~52 | C-2 |

| ~38 | C-4 |

| ~36 | C-6 |

| ~30 | C-3 |

| ~22 | C-9 |

| ~20 | C-5 |

| ~19 | C-10 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~2960-2850 | Strong | C-H Stretch (Alkyl) |

| ~2820, ~2720 | Medium | C-H Stretch (Aldehyde) |

| ~1725 | Strong | C=O Stretch (Aldehyde) |

| ~1645 | Medium | C=C Stretch (Alkene) |

| ~890 | Strong | =C-H Bend (Out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound (Electron Ionization)

| m/z | Predicted Assignment |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 111 | [M - C₃H₇]⁺ (Loss of isopropyl) |

| 95 | |

| 81 | |

| 69 | |

| 55 | |

| 41 | [C₃H₅]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a volatile liquid aldehyde such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube to prevent evaporation.

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0-220 ppm.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

Ensure there are no air bubbles trapped in the film.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

-

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector: Split/splitless, operated in split mode.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven temperature program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from any impurities.

-

Carrier gas: Helium.

-

-

Ionization: Electron Ionization (EI) at 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass range: Scan from m/z 20 to 200.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Key Fragmentation Pathways in Mass Spectrometry.

The Toxicology of 3,7-Dimethyloct-7-enal: A Technical Guide

Executive Summary

Citral, the primary surrogate for 3,7-Dimethyloct-7-enal, exhibits low acute oral and dermal toxicity.[1][2] It is classified as a skin irritant and a skin sensitizer, though not an eye irritant in rabbits.[2][3] Repeated dose toxicity studies in rodents have established No Observed Adverse Effect Levels (NOAELs) with effects at higher doses primarily related to irritation at the site of contact. Developmental toxicity studies in rats via inhalation did not show teratogenicity at concentrations below those causing maternal toxicity.[4] Citral is not considered to be genotoxic based on a battery of in vitro and in vivo assays. Carcinogenicity studies in rats and mice did not attribute any neoplasms to citral administration.

Acute Toxicity

The acute toxicity of citral is low across oral and dermal routes of exposure.

Table 1: Acute Toxicity of Citral

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat (Sprague Dawley) | Oral | 6800 mg/kg bw | [1][3] |

| LD₅₀ | Rat (female) | Oral | 4950 mg/kg bw | [1][5] |

| LD₅₀ | Rat | Dermal | >2000 mg/kg bw | [1][3] |

| LD₅₀ | Rabbit | Dermal | 2250 mg/kg bw | [1][5][6][7] |

Clinical signs following acute oral exposure at high doses included apathy, staggering, salivation, and a poor general state.[1] Dermal application in rats resulted in slight skin irritation and desquamation.[1]

Irritation and Sensitization

Citral is a known skin irritant and sensitizer.

Skin and Eye Irritation

In rabbit studies, citral was found to be irritating to the skin, causing moderate erythema and edema.[1][3] However, it is not classified as an eye irritant.[2]

Skin Sensitization

Citral is classified as a skin sensitizer.[1] The murine Local Lymph Node Assay (LLNA) is a key method for assessing sensitization potential.

Table 2: Skin Sensitization Data for Citral

| Assay | Species | Vehicle | Result | EC3 Value | Reference |

| LLNA | Mouse (CBA) | Ethanol:Diethyl phthalate (1:3) | Sensitizer | 6.3% | [1] |

The EC3 value is the estimated concentration required to produce a three-fold increase in lymphocyte proliferation, with lower values indicating greater sensitizing potency.[8][9] An EC3 of 6.3% indicates moderate sensitization potential.[1][8]

Repeated Dose Toxicity

Sub-chronic and chronic oral toxicity studies have been conducted on citral.

Table 3: Repeated Dose Oral Toxicity of Citral

| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| 14-Week | Rat (F344/N) | - | 335 mg/kg/day (female), 345 mg/kg/day (male) | Decreased body weight | [3] |

| 2-Year | Rat (F344/N) | - | 210 mg/kg bw/day | Decreased body weights | [1] |

The primary effects observed in long-term studies were related to reduced body weight gain at higher doses, likely due to palatability issues and local irritation in the forestomach.[1]

Genotoxicity

Citral has been evaluated in a range of genotoxicity assays and has shown no evidence of mutagenic or clastogenic potential.

Table 4: Genotoxicity of Citral

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With & Without | Negative | [3] |

| In Vitro Gene Mutation | Chinese Hamster Ovary (CHO) cells | With & Without | Negative | [3] |

| In Vivo Micronucleus | Mouse | N/A | Negative | [3] |

Carcinogenicity

Long-term carcinogenicity studies were conducted by the National Toxicology Program (NTP).

Table 5: Carcinogenicity of Citral

| Species | Route | Dose Levels (ppm in feed) | Findings | Reference |

| Rat (F344/N) | Oral | 1000, 2000, 4000 | No neoplasms attributed to citral | [1] |

| Mouse (B6C3F1) | Oral | 500, 1000, 2000 | No neoplasms attributed to citral | [1] |

While a positive trend for malignant lymphoma was observed in female mice at the highest dose, the incidences were within the historical control range and were not clearly related to citral administration.

Reproductive and Developmental Toxicity

Developmental toxicity has been assessed via the inhalation route.

Table 6: Developmental Toxicity of Inhaled Citral

| Species | Exposure | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings | Reference |

| Rat (Sprague-Dawley) | Inhalation (GD 6-15) | 34 ppm | 68 ppm | Maternal toxicity (reduced body weight gain, clinical signs) at 68 ppm. No teratogenicity. Slight reduction in fetal weight at maternally toxic dose. | [4] |

The study concluded that citral does not produce developmental toxicity in rats when inhaled at concentrations up to a maternally toxic level.[4]

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) - OECD 442C

The DPRA is an in chemico method that models the first key event in the Adverse Outcome Pathway (AOP) for skin sensitization: covalent binding to skin proteins.[10][11][12]

-

Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[13][14] The depletion of these peptides after a 24-hour incubation period is measured by High-Performance Liquid Chromatography (HPLC).[12]

-

Methodology:

-

A stock solution of the test chemical is prepared in a suitable solvent (e.g., acetonitrile).

-

The test chemical solution is incubated with solutions of a cysteine-containing peptide and a lysine-containing peptide for 24 ± 1 hours at 25 ± 2.5°C.[13]

-

Following incubation, the reaction is stopped, and the samples are analyzed by HPLC with a gradient elution and UV detection at 220 nm.[12][13]

-

The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the sample to the peak area in a reference control.

-

The mean depletion of cysteine and lysine is used to categorize the substance into reactivity classes (minimal, low, moderate, high), which informs the prediction of sensitization potential.[14]

-

Human Cell Line Activation Test (h-CLAT) - OECD 442E

The h-CLAT is an in vitro assay that addresses the third key event in the skin sensitization AOP: the activation of dendritic cells.[15][16][17]

-

Principle: The assay measures the upregulation of cell surface markers CD86 and CD54 on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.[15][17][18] These markers are associated with the activation and maturation of dendritic cells, a critical step in initiating an allergic response.[17]

-

Methodology:

-

Cytotoxicity Assay: THP-1 cells are first treated with a range of concentrations of the test chemical for 24 hours to determine the concentration that causes 25% cytotoxicity (CV75). This is used to select the concentrations for the main study.

-

Marker Expression Assay: THP-1 cells are incubated with eight different concentrations of the test chemical (based on the CV75 value) for 24 hours.[18]

-

Staining and Analysis: After incubation, cells are collected and stained with fluorescently-labeled antibodies specific for CD86 and CD54.

-

Flow Cytometry: The expression levels of the markers are quantified using a flow cytometer. The relative fluorescence intensity (RFI) is calculated for each marker at each concentration.

-

Prediction Model: A substance is predicted as a sensitizer if the RFI of CD86 exceeds 150% or the RFI of CD54 exceeds 200% at any of the tested concentrations in at least two of three independent experiments.

-

Prenatal Developmental Toxicity Study - OECD 414

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[19][20]

-

Principle: The test substance is administered to pregnant female animals (typically rats or rabbits) during the period of major organogenesis (e.g., gestation days 6-15 for rats).[4] Effects on the dam (maternal toxicity) and on the conceptus (developmental toxicity) are evaluated.[21][22]

-

Methodology:

-

Dosing: Mated female animals are randomly assigned to control and at least three dose groups. The test substance is administered daily via the intended route of exposure (e.g., oral gavage, inhalation). Doses are selected based on preliminary studies to establish a high dose that induces some maternal toxicity but not death or severe suffering.[20][21]

-

Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.

-

Fetal Examination: Shortly before the expected day of delivery (e.g., gestation day 20 for rats), the dams are euthanized.[4] The uterus is examined to determine the number of implantations, resorptions, and live/dead fetuses.

-

Evaluation: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

-

Visualizations

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. indenta.com [indenta.com]

- 4. Developmental toxicity evaluation of inhaled citral in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ecetoc.org [ecetoc.org]

- 9. ftp.cdc.gov [ftp.cdc.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. iivs.org [iivs.org]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. 2.4. In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD 442C) [bio-protocol.org]

- 14. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. scantox.com [scantox.com]

- 16. In Vitro Skin Sensitization [Human Cell Line (U937-U-SENS) Activation Test (h-CLAT)] (OECD 442E) - Tox Lab [toxlab.co]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. researchgate.net [researchgate.net]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. Test no. 414: Prenatal development toxicity study | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 21. flashpointsrl.com [flashpointsrl.com]

- 22. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]

Environmental Fate of 3,7-Dimethyloct-7-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloct-7-enal, a monoterpenoid aldehyde, is a significant compound in various industries. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental degradation and distribution of this compound, including its biodegradation, photodegradation, atmospheric degradation, hydrolysis, and bioaccumulation potential. Detailed experimental protocols and quantitative data are presented to support further research and risk assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| LogP (Octanol-Water Partition Coefficient) | 3.3 | [1] |

| Predicted Water Solubility | 133.3 mg/L @ 25°C (EPI Suite™) | |

| Predicted Vapor Pressure | 0.08 mmHg @ 25°C (EPI Suite™) | |

| Predicted Henry's Law Constant | 1.88 x 10⁻⁴ atm-m³/mole @ 25°C (EPI Suite™) |

Environmental Fate Summary

The following table summarizes the key environmental fate parameters of this compound, with detailed explanations in the subsequent sections.

| Environmental Process | Key Findings | Half-Life | Degradation Products |

| Biodegradation | Readily biodegradable in aquatic environments. | - | Citronellic acid, further metabolized |

| Photodegradation | Degrades in the presence of sunlight in aqueous solutions. | 15.7 ± 2.9 days | Not specified in cited literature |

| Atmospheric Degradation | Rapidly degrades in the atmosphere via reaction with OH radicals and ozone. | ~3 hours (OH radicals), ~40 minutes (Ozone) | 3-Methylhexanedial, 2-Oxopropanal |

| Hydrolysis | Not expected to be a significant degradation pathway. | - | - |

| Bioaccumulation | Low potential for bioaccumulation. | - | - |

Biodegradation

This compound is considered to be readily biodegradable. Studies have shown significant mineralization in the presence of microorganisms.

Aerobic Biodegradation in Water

An experimental study utilizing a method similar to the OECD 301B (Modified Sturm test) demonstrated that this compound achieves 83% biodegradation over 29 days. This level of degradation classifies the substance as readily biodegradable.

Microbial Degradation Pathway

Research has elucidated the metabolic pathway of this compound in the bacterium Pseudomonas mendocina. The degradation is initiated by the oxidation of the aldehyde group to a carboxylic acid, forming citronellic acid, which is then further metabolized by the bacterium.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

This method is a standard procedure for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium.

1. Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured by a manometer as a pressure drop in the headspace.

2. Materials:

- Test Substance: this compound

- Inoculum: Activated sludge from a domestic wastewater treatment plant.

- Mineral Medium: Prepared according to OECD 301 guidelines.

- Reference Substance: Sodium benzoate (to check the viability of the inoculum).

- Apparatus: Respirometer flasks with manometers, temperature-controlled incubator, magnetic stirrers.

3. Procedure:

- Prepare a stock solution of the test substance.

- Add the mineral medium, inoculum, and the test substance to the respirometer flasks to achieve a final concentration that gives a theoretical oxygen demand (ThOD) of 50-100 mg/L.

- Set up parallel flasks with inoculum only (blanks) and with the reference substance.

- Seal the flasks and incubate at 20 ± 1°C in the dark with constant stirring for 28 days.

- Record the oxygen consumption from the manometer readings at regular intervals.

4. Data Analysis:

- Calculate the percentage biodegradation as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

- The test substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period.

Photodegradation

This compound is susceptible to degradation by sunlight in aqueous environments.

Aquatic Photodegradation

A study monitoring the photodegradation of this compound in water exposed to natural sunlight reported a half-life of 15.7 ± 2.9 days. The degradation was observed to follow first-order kinetics.

Experimental Protocol: Aqueous Photodegradation Study

1. Principle: The rate of degradation of the test substance in an aqueous solution under simulated or natural sunlight is determined.

2. Materials:

- Test Substance: this compound

- Solvent: Purified water (e.g., Milli-Q).

- Light Source: Natural sunlight or a solar simulator with a known spectral output.

- Reaction Vessels: Quartz or borosilicate glass tubes/flasks.

- Analytical Instrument: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for concentration analysis. ¹H-NMR can also be used for monitoring.

3. Procedure:

- Prepare a stock solution of the test substance in a suitable solvent and dilute with purified water to a known concentration.

- Fill the reaction vessels with the test solution.

- Expose the vessels to the light source. Run parallel experiments in the dark as controls to account for other degradation processes.

- At specified time intervals, withdraw samples and analyze the concentration of the test substance.

- Monitor environmental parameters such as light intensity and temperature.

4. Data Analysis:

- Plot the concentration of the test substance versus time.

- Determine the rate constant and the half-life of the photodegradation reaction, typically by fitting the data to a first-order kinetics model.

Atmospheric Degradation

In the atmosphere, this compound is primarily degraded by reacting with photochemically produced hydroxyl (OH) radicals and ozone (O₃).

Reaction with OH Radicals

The estimated atmospheric half-life of this compound due to reaction with OH radicals is approximately 3 hours. This rapid degradation prevents long-range atmospheric transport.

Reaction with Ozone

The reaction with ozone is also a significant degradation pathway, with an estimated atmospheric half-life of about 40 minutes.

Atmospheric Degradation Products

The major products identified from the gas-phase reactions of this compound with both OH radicals and ozone are 3-methylhexanedial and 2-oxopropanal.[2]

Experimental Protocol: Relative Rate Technique for Atmospheric Degradation

1. Principle: The rate constant for the reaction of the test substance with an atmospheric oxidant (e.g., OH radicals) is determined relative to the known rate constant of a reference compound.

2. Materials:

- Test Substance: this compound

- Reference Compound: A compound with a well-established rate constant for reaction with the oxidant (e.g., propene for OH radical reactions).

- Oxidant Precursor: e.g., H₂O₂ for OH radicals (photolysis), O₃ from an ozone generator.

- Reaction Chamber: A large, inert chamber (e.g., Teflon bag) with a light source for photolysis.

- Analytical Instrument: Gas Chromatography with a suitable detector (e.g., Flame Ionization Detector - FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

3. Procedure:

- Introduce known concentrations of the test substance and the reference compound into the reaction chamber.

- Introduce the oxidant or its precursor into the chamber.

- Initiate the reaction (e.g., by turning on the lights for photolysis).

- Monitor the concentrations of the test substance and the reference compound over time using the analytical instrument.

4. Data Analysis:

- Plot ln([Test Substance]t₀ / [Test Substance]t) versus ln([Reference Compound]t₀ / [Reference Compound]t).

- The slope of this plot is the ratio of the rate constants (k_test / k_ref).

- Calculate the rate constant for the test substance using the known rate constant of the reference compound.

- The atmospheric half-life (t½) can then be calculated using the formula: t½ = ln(2) / (k * [Oxidant]), where [Oxidant] is the average atmospheric concentration of the oxidant.

Hydrolysis

Due to the absence of hydrolyzable functional groups, this compound is not expected to undergo hydrolysis under typical environmental pH conditions (pH 4-9).

Bioaccumulation

The potential for a substance to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (LogP).

Bioaccumulation Potential

The LogP value for this compound is 3.3.[1] While this suggests some potential for partitioning into fatty tissues, it is generally below the threshold for high bioaccumulation concern (typically LogP > 5). Furthermore, its ready biodegradability suggests that it is unlikely to persist in organisms to a significant extent.

Estimation using EPI Suite™

The US EPA's EPI Suite™ (Estimation Programs Interface) is a widely used tool for predicting the environmental fate of chemicals. The BCFBAF™ (BioConcentration Factor BioAccumulation Factor) program within EPI Suite™ can be used to estimate the bioaccumulation potential of this compound in fish.

Ecotoxicity

The ecotoxicity of this compound is an important consideration for its environmental risk assessment. Data on citronella oil, of which this compound is a major component, indicates that it is slightly toxic to aquatic organisms.

| Organism | Endpoint | Value | Reference |

| Fish (Rainbow Trout) | LC50 (96h) | >10 mg/L | |

| Aquatic Invertebrates (Daphnia magna) | EC50 (48h) | >10 mg/L | |

| Algae | EC50 (72h) | >10 mg/L |

Conclusion

This technical guide has synthesized the available data on the environmental fate of this compound. The compound is readily biodegradable in aquatic systems and rapidly degrades in the atmosphere. Its potential for hydrolysis and bioaccumulation is low. The provided experimental protocols offer a framework for conducting further studies to refine our understanding of its environmental behavior. This information is critical for ensuring the responsible use and management of this compound in various applications.

References

Methodological & Application

Application Notes and Protocols for 3,7-Dimethyloct-6-enal (Citronellal) in Perfumery

A Note on the Target Compound: Initial searches for the perfumery application of 3,7-Dimethyloct-7-enal yielded limited publicly available data regarding its specific olfactory profile, quantitative analysis, and established use in fragrance formulations. In contrast, its structural isomer, 3,7-Dimethyloct-6-enal, commonly known as Citronellal, is a widely used and well-documented fragrance ingredient. Due to the scarcity of information on this compound, this document will focus on Citronellal (CAS No. 106-23-0) as a representative compound, providing detailed application notes and protocols relevant to its use in perfumery. While these isomers may share some olfactory characteristics due to their similar molecular structure, their scent profiles and performance in formulations will differ.

Introduction to 3,7-Dimethyloct-6-enal (Citronellal)

Citronellal is a monoterpenoid aldehyde that is a key component in the essential oils of plants like citronella, lemon-scented gum, and kaffir lime leaves.[1] It is highly valued in the fragrance and flavor industries for its fresh, powerful, and diffusive citrusy-rosy scent.[2][3]

Olfactory Profile

Citronellal possesses a complex and versatile olfactory profile, making it a staple in a perfumer's palette. Its primary scent characteristics can be described as:

-

Top Notes: Bright, fresh, lemony, and aldehydic with a distinct green character.[2]

-

Heart Notes: Develops into a sweeter, slightly floral and rosy character, with waxy and herbal undertones.

-

Base Notes: While primarily a top-to-middle note, it can lend a persistent freshness to the dry-down of a fragrance.

It blends well with a variety of other fragrance materials, particularly citrus, floral (especially rose), and herbal notes.

Quantitative Data

The following table summarizes key quantitative data for Citronellal, which is essential for formulation, performance prediction, and safety assessment.

| Property | Value | Reference(s) |

| Chemical Name | 3,7-Dimethyloct-6-enal | [2][4] |

| Synonyms | Citronellal, β-Citronellal, Rhodinal | [2][5] |

| CAS Number | 106-23-0 | [2][4][6] |

| Molecular Formula | C₁₀H₁₈O | [2][4][5] |

| Molecular Weight | 154.25 g/mol | [2][5][6] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor Threshold | 31 - 100 ppb (in water) | [7] |

| Boiling Point | 207 °C | [6][7] |

| Flash Point | 86 °C | [7] |

| Density | 0.857 g/mL at 25 °C | [6] |

| Refractive Index | 1.446 - 1.456 at 20°C | [7] |

| Solubility | Soluble in ethanol and most non-volatile oils. | [2] |

| Vapor Pressure | 0.16 hPa at 20°C | [7] |

Applications in Perfumery

Citronellal is a versatile ingredient used across a wide range of fragrance applications, from fine perfumery to functional products.[2][8]

-

Fine Fragrances: It imparts a fresh, sparkling top note to citrus and floral compositions, particularly in rose and muguet accords.[2][9]

-

Personal Care Products: Used in soaps, lotions, and deodorants for its clean and refreshing scent.[8]

-

Household Products: A common ingredient in detergents, fabric softeners, and air fresheners to provide a fresh and clean aroma.[2]

-

Insect Repellents: Citronellal is known for its insect-repelling properties, particularly against mosquitoes.[1][8]

Experimental Protocols

Olfactory Evaluation Protocol

A standardized olfactory evaluation is crucial to understand the character and performance of Citronellal in a fragrance formulation.

Objective: To assess the olfactory profile of Citronellal over time.

Materials:

-

Citronellal (high purity)

-

Ethanol (perfumer's grade, odorless)

-

Smelling strips (mouillettes)

-

Pipettes

-

Beakers

Procedure:

-

Prepare a 10% dilution of Citronellal in ethanol.

-

Dip a clean smelling strip into the solution, ensuring it is saturated but not dripping.

-

Label the strip with the material name, concentration, and time.

-

Evaluate the scent at the following intervals:

-

Initial (Top Note): Immediately after dipping.

-

5 minutes: To assess the initial dry-down.

-

30 minutes: To evaluate the heart of the fragrance.

-

1, 2, 4, and 8 hours: To determine the tenacity and evolution of the scent.

-

-

Record detailed olfactory descriptors at each time point, noting changes in character and intensity.

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O is a powerful technique to identify the specific odor-active compounds in a complex mixture, or to assess the purity and odor profile of a single ingredient like Citronellal.

Objective: To separate and identify the olfactory characteristics of the volatile components of a Citronellal sample.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an olfactory port.

-

Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

-

Helium as carrier gas.

Procedure:

-

Prepare a dilute solution of the Citronellal sample in a suitable solvent (e.g., hexane).

-

Inject the sample into the GC. The inlet temperature should be optimized to ensure complete vaporization without thermal degradation.

-

The GC oven temperature is programmed to ramp up, separating the components based on their boiling points and polarity.

-

The column effluent is split between the FID and the olfactory port.

-

A trained sensory panelist sniffs the effluent from the olfactory port and records the odor descriptors and their intensity at specific retention times.

-

The data from the FID (providing quantitative information) is correlated with the sensory data from the olfactory port.

Stability Testing Protocol

Aldehydes like Citronellal can be prone to oxidation and polymerization, which can alter their scent profile and the overall stability of a fragrance.

Objective: To evaluate the stability of Citronellal in a finished product base under accelerated aging conditions.

Materials:

-

Citronellal

-

Finished product base (e.g., hydroalcoholic solution, lotion base)

-

Control sample (product base without Citronellal)

-

Glass containers

-

Oven/Incubator

-

UV light chamber

Procedure:

-

Prepare samples of the finished product containing a known concentration of Citronellal.

-

Prepare a control sample of the base without Citronellal.

-

Store the samples under the following conditions for a period of 4-12 weeks:

-

Elevated Temperature: 40°C in an oven.

-

UV Exposure: In a UV light chamber at room temperature.

-

Room Temperature: As a control for normal aging.

-

-

Evaluate the samples weekly for changes in:

-

Color: Visual inspection.

-

pH: Using a pH meter.

-

Odor: Olfactory evaluation compared to the room temperature sample.

-

-

At the end of the study, analytical techniques like GC-MS can be used to quantify the remaining concentration of Citronellal and identify any degradation products.

Safety and Regulatory Information

-

IFRA Status: Citronellal is permitted for use in fragrance compositions according to the standards of the International Fragrance Association (IFRA).[2]

-

GHS Classification: It is classified as a skin sensitizer (Category 1) and may cause an allergic skin reaction. It can also cause skin and eye irritation.[4][10][11]

-

Handling Precautions: Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling pure Citronellal.[4][10] Work should be conducted in a well-ventilated area.[10]

-

Stability Concerns: As an aldehyde, Citronellal can be prone to oxidation. It is recommended to store it in a cool, dark place in a tightly sealed container.[10] Antioxidants may be used in formulations to improve stability.

References

- 1. Citronellal - Wikipedia [en.wikipedia.org]

- 2. Citronellal (106-23-0) – Synthetic Citrus Ingredient for Fresh and Floral Perfumery — Scentspiracy [scentspiracy.com]

- 3. eybna.com [eybna.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Citronellal [webbook.nist.gov]

- 6. (±)-Citronellal = 95.0 GC 106-23-0 [sigmaaldrich.com]

- 7. ScenTree - Citronellal (CAS N° 106-23-0) [scentree.co]

- 8. Citronella oil - Wikipedia [en.wikipedia.org]

- 9. Citronellol (106-22-9) – Synthetic Rosy Alcohol Ingredient for Floral Perfumery — Scentspiracy [scentspiracy.com]

- 10. download.basf.com [download.basf.com]

- 11. vigon.com [vigon.com]

Application of 3,7-Dimethyloct-6-enal (Citronellal) as a Pheromone and Insect Repellent: Application Notes and Protocols

A Note on Chemical Nomenclature: The compound of interest for pheromonal and repellent applications is predominantly identified in scientific literature as 3,7-dimethyloct-6-enal , commonly known as citronellal . The user's query for "3,7-Dimethyloct-7-enal" is likely a typographical error, as the vast majority of research focuses on the former isomer. This document will proceed with the understanding that the intended subject is citronellal.

Citronellal is a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, most notably citronella grass (Cymbopogon nardus and Cymbopogon winterianus).[1][2] It is widely recognized for its potent insect repellent properties, particularly against mosquitoes, and plays a significant role in mediating insect behavior through olfactory pathways.[1][3] This document provides detailed application notes, experimental protocols, and insights into the signaling pathways associated with citronellal's bioactivity for researchers, scientists, and drug development professionals.

Data Presentation: Efficacy of Citronellal and its Derivatives as Mosquito Repellents

The following tables summarize quantitative data from various studies on the repellent efficacy of citronellal and its derivatives against different mosquito species.

Table 1: Repellency of Citronellal and Related Compounds in Laboratory and Field Trials

| Compound/Product | Concentration | Mosquito Species | Test Method | Repellency/Protection Time | Source |

| Citronellal Derivatives | 0.1% (3.33 µg/cm²) | Aedes albopictus | Human-bait test (Lab) | 95% repellency | [3] |

| Citronellal Derivatives | 5% solution | Aedes albopictus | Field Trial | >99% initial protection; 94.2% at 3.5 hours; 79% at 7 hours | [3] |

| DEET (control) | 20% solution | Aedes albopictus | Field Trial | 100% initial protection; 99% at 3.5 hours; 83.3% at 7 hours | [3] |

| Icaridin (control) | 20% solution | Aedes albopictus | Field Trial | 99.6% initial protection; 98.2% at 3.5 hours; 93.8% at 7 hours | [3] |

| Citronella Candles | 5% active ingredient | Mosquitoes (unspecified) | Indoor Test | 14% repellency | [4] |

| Citronella Diffusers | 100% active ingredient | Mosquitoes (unspecified) | Indoor Test | 68% repellency | [4] |

| Citronella Diffusers | 100% active ingredient | Female Mosquitoes (unspecified) | Outdoor Test (6m from trap) | 22% repellency | [4] |

| 30% Citronella Extract | - | Culex pipiens pallens | In vitro (human bait) | 86% repellency | [5] |

| 15% Citronella Extract | - | Culex pipiens pallens | In vitro (human bait) | 73% repellency | [5] |

| 30% Citronellal | - | Culex pipiens pallens | In vitro (human bait) | 78% repellency | [5] |

| 5% Citronella Oil | - | Aedes albopictus | Laboratory Test | 97.9% at 0h; 71.4% at 1h; 57.7% at 2h | [6] |

| 50% Citronella Oil | - | Aedes aegypti | Spray Test | 97.3% mortality | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving the evaluation of citronellal's repellent properties are outlined below.

Protocol 1: Human-Bait Arm-in-Cage Assay for Mosquito Repellency

This protocol is a standard method for evaluating the efficacy of topical insect repellents.

Objective: To determine the protection time and repellency percentage of a test compound against mosquitoes in a controlled laboratory setting.

Materials:

-

Test compound solution (e.g., citronellal in ethanol)

-

Control solution (e.g., ethanol)

-

Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti or Aedes albopictus), starved for 12-24 hours.

-

Mosquito cage (e.g., 40 x 40 x 40 cm)

-

Human volunteers

-

Micropipette or syringe for application

-

Timer

Procedure:

-

Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the experiment.

-

Application of Test Compound:

-

Mark a defined area (e.g., 30 cm²) on the forearm of a volunteer.

-

Apply a specific dosage of the test compound solution evenly onto the marked area (e.g., 0.17 mg/cm²).

-

The other forearm can be treated with the control solution.

-

-

Exposure to Mosquitoes:

-

Introduce the treated forearm into the mosquito cage.

-

Record the time until the first mosquito lands or bites. This is the "complete protection time".

-

Alternatively, expose the arm for a fixed period (e.g., 3 minutes) and count the number of landings or attempted bites.

-

-

Data Collection and Analysis:

-

Repeat the exposure at regular intervals (e.g., every 30 or 60 minutes) to determine the duration of efficacy.

-

Calculate the percentage repellency using the formula: % Repellency = [(C - T) / C] * 100 where C is the number of mosquitoes landing on the control-treated arm, and T is the number of mosquitoes landing on the test compound-treated arm.

-

-